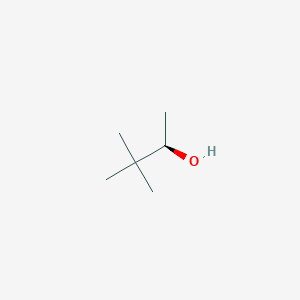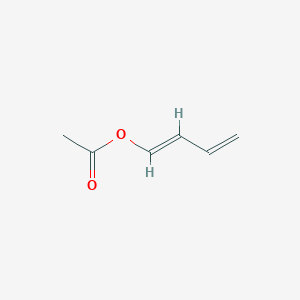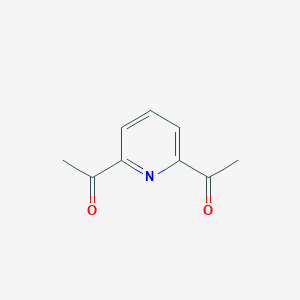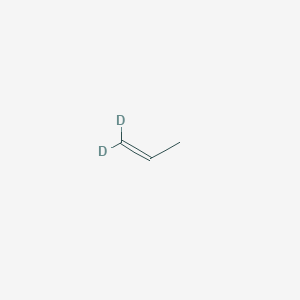![molecular formula C16H24 B075411 Tricyclo[4.2.0.0(2,5)]octa-3,7-diene, 1,2,3,4,5,6,7,8-octamethyl- CAS No. 1448-74-4](/img/structure/B75411.png)
Tricyclo[4.2.0.0(2,5)]octa-3,7-diene, 1,2,3,4,5,6,7,8-octamethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo[4.2.0.0(2,5)]octa-3,7-diene, 1,2,3,4,5,6,7,8-octamethyl- is a chemical compound that has gained significant attention in the scientific community due to its unique properties. This compound is commonly referred to as 'Cryptophane' and is a cage-like molecule that can encapsulate guest molecules. Cryptophanes have been extensively studied due to their potential applications in various fields, including drug delivery, imaging, and sensing.
Mecanismo De Acción
The mechanism of action of Cryptophanes is based on their ability to encapsulate guest molecules. The cage-like structure of Cryptophanes allows them to selectively bind to specific guest molecules. This binding can occur through various interactions, including van der Waals forces, hydrogen bonding, and hydrophobic interactions.
Efectos Bioquímicos Y Fisiológicos
Cryptophanes have been shown to have minimal biochemical and physiological effects. Studies have shown that Cryptophanes are non-toxic and do not cause any adverse effects in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Cryptophanes is their ability to encapsulate guest molecules. This property makes Cryptophanes an excellent tool for studying various biological processes. However, the synthesis of Cryptophanes is a complex process, which can limit their use in some lab experiments.
List of
Direcciones Futuras
1. Development of new Cryptophane derivatives with improved properties.
2. Investigation of the potential applications of Cryptophanes in drug delivery.
3. Development of Cryptophane-based sensors for detecting specific molecules in biological samples.
4. Development of Cryptophane-based contrast agents for MRI.
5. Investigation of the potential applications of Cryptophanes in catalysis.
6. Investigation of the potential applications of Cryptophanes in nanotechnology.
7. Development of Cryptophane-based materials for various applications.
8. Investigation of the potential applications of Cryptophanes in environmental remediation.
9. Investigation of the potential applications of Cryptophanes in energy storage.
10. Investigation of the potential applications of Cryptophanes in agriculture.
Conclusion:
In conclusion, Cryptophanes are a unique class of molecules that have gained significant attention in the scientific community due to their potential applications in various fields. The synthesis of Cryptophanes is a complex process, but their ability to encapsulate guest molecules makes them an excellent tool for studying various biological processes. Cryptophanes have minimal biochemical and physiological effects and have potential applications in drug delivery, imaging, and sensing. The future directions for Cryptophanes are vast, and further research is needed to fully explore their potential applications.
Métodos De Síntesis
The synthesis of Cryptophane is a complex process that involves several steps. The most commonly used method for synthesizing Cryptophane involves the reaction of a bicyclo[2.2.2]oct-7-ene derivative with an aldehyde in the presence of a Lewis acid catalyst. This reaction leads to the formation of a cage-like structure that encapsulates the guest molecule.
Aplicaciones Científicas De Investigación
Cryptophanes have been extensively studied for their potential applications in various fields. One of the most promising applications of Cryptophanes is in the field of drug delivery. Cryptophanes can encapsulate drug molecules, which can then be delivered to specific target sites in the body. This targeted drug delivery system can reduce the side effects associated with conventional drug delivery methods.
Cryptophanes also have potential applications in imaging and sensing. Cryptophanes can be used as contrast agents in magnetic resonance imaging (MRI) and as sensors for detecting specific molecules in biological samples.
Propiedades
Número CAS |
1448-74-4 |
|---|---|
Nombre del producto |
Tricyclo[4.2.0.0(2,5)]octa-3,7-diene, 1,2,3,4,5,6,7,8-octamethyl- |
Fórmula molecular |
C16H24 |
Peso molecular |
216.36 g/mol |
Nombre IUPAC |
1,2,3,4,5,6,7,8-octamethyltricyclo[4.2.0.02,5]octa-3,7-diene |
InChI |
InChI=1S/C16H24/c1-9-10(2)14(6)13(9,5)15(7)11(3)12(4)16(14,15)8/h1-8H3 |
Clave InChI |
MDRPLQOFHRSPDP-UHFFFAOYSA-N |
SMILES |
CC1=C(C2(C1(C3(C2(C(=C3C)C)C)C)C)C)C |
SMILES canónico |
CC1=C(C2(C1(C3(C2(C(=C3C)C)C)C)C)C)C |
Otros números CAS |
1448-74-4 |
Sinónimos |
1,2,3,4,5,6,7,8-Octamethyltricyclo[4.2.0.02,5]octa-3,7-diene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



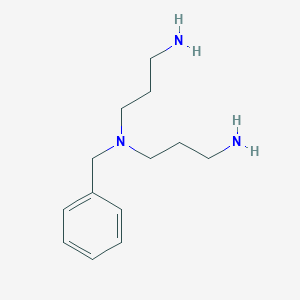
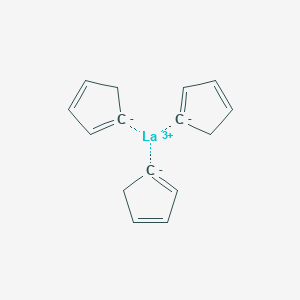
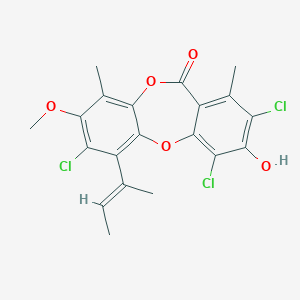
![7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B75334.png)
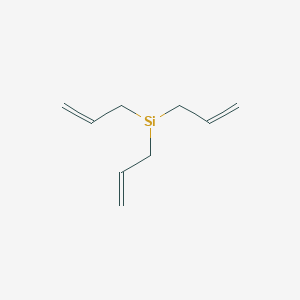
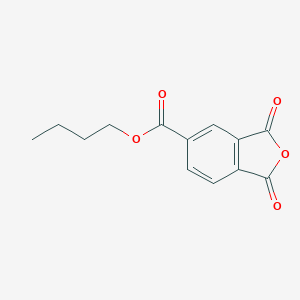
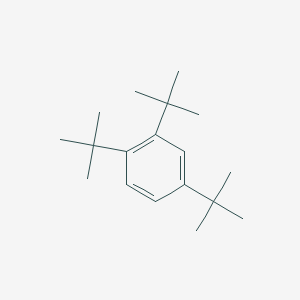
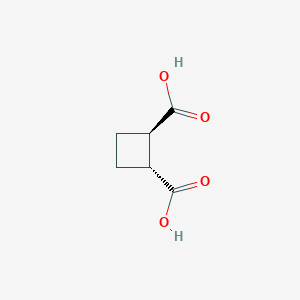
![4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate](/img/structure/B75343.png)
